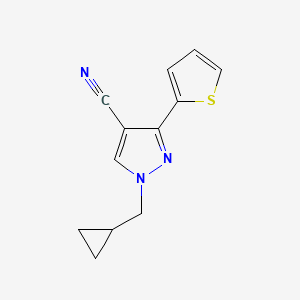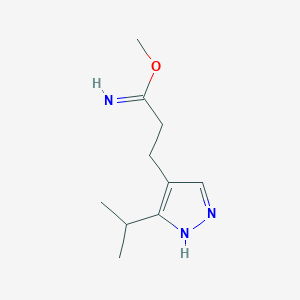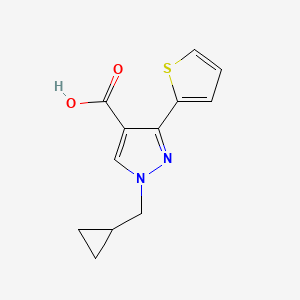
6-(2-Cyclopentylethyl)-2-cyclopropylpyrimidin-4-amine
Vue d'ensemble
Description
6-(2-Cyclopentylethyl)-2-cyclopropylpyrimidin-4-amine (6-CE-CP) is a cyclic amine that is used in scientific research as a chemical tool and in laboratory experiments. It is a member of the pyrimidine family, which is a class of compounds that can be found naturally in living organisms and is also an important pharmacophore. 6-CE-CP is of interest to researchers due to its unique chemical structure and its potential to be used in the synthesis of other compounds. In
Applications De Recherche Scientifique
Immunomodulating Agents
The compound has been identified as a useful intermediate in the synthesis of pyridine-4-yl derivatives, which are known for their immunomodulating properties . These derivatives can potentially be used to modulate the immune system, which is beneficial for treating autoimmune diseases and enhancing vaccine efficacy.
Antimicrobial Applications
Research indicates that derivatives of pyrimidin-4-amine, such as the compound , may exhibit antimicrobial activity . This opens up possibilities for its use in developing new antibiotics or antiseptic agents that could be effective against resistant strains of bacteria.
Cancer Research
Compounds with a pyrimidin-4-amine structure have been explored for their anticancer potential . They can be used to design and synthesize novel chemotherapeutic agents that target specific pathways involved in cancer cell proliferation and survival.
Alzheimer’s Disease
The structural framework of this compound is similar to that of molecules investigated for their activity against Alzheimer’s disease . It could serve as a lead compound for the development of new drugs aimed at treating neurodegenerative conditions.
Organic Synthesis
This compound can act as an intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it a valuable building block in organic chemistry .
Agricultural Chemistry
Derivatives of this compound could be explored for their use in agriculture, such as developing new pesticides or growth regulators. The pyrimidin-4-amine moiety might interact with specific receptors in plants or insects, leading to desired agronomic effects .
Environmental Science
As an intermediate in various chemical reactions, this compound could be used in environmental science research to develop methods for the detoxification of hazardous substances or the synthesis of environmentally friendly materials.
Each of these applications demonstrates the versatility and potential of “6-(2-Cyclopentylethyl)-2-cyclopropylpyrimidin-4-amine” in scientific research. Ongoing studies and future discoveries may expand this list with even more innovative uses.
EP2852575A1 - New process for the preparation of 2-cyclopentyl-6-methoxy-isonicotinic acid - Google Patents Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI
Propriétés
IUPAC Name |
6-(2-cyclopentylethyl)-2-cyclopropylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3/c15-13-9-12(8-5-10-3-1-2-4-10)16-14(17-13)11-6-7-11/h9-11H,1-8H2,(H2,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXFYHLLKFYZBPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC2=CC(=NC(=N2)C3CC3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Cyclopentylethyl)-2-cyclopropylpyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(Piperidin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1482357.png)
![(1-methyl-6-phenyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1482358.png)
![1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride](/img/structure/B1482359.png)










